PIP4K-IN-a131

Vue d'ensemble

Description

PIP4K-IN-a131 est un inhibiteur puissant des enzymes phosphatidylinositol-5-phosphate 4-kinase de type 2. Ces enzymes jouent un rôle crucial dans la régulation des voies de signalisation des phosphoinositides, qui sont impliquées dans divers processus cellulaires, notamment la croissance cellulaire, la survie et l'autophagie. This compound s'est avéré prometteur pour cibler sélectivement les cellules cancéreuses, ce qui en fait un agent thérapeutique potentiel pour le traitement de certains types de cancer .

Méthodes De Préparation

La synthèse de PIP4K-IN-a131 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure principale : La structure principale de this compound est synthétisée par une série de réactions impliquant la formation de liaisons carbone-azote et carbone-carbone.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure principale pour améliorer la puissance et la sélectivité du composé.

Purification et caractérisation : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et caractérisé en utilisant des méthodes spectroscopiques comme la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).

Les méthodes de production industrielle de this compound impliqueraient la mise à l'échelle du processus de synthèse en laboratoire tout en garantissant la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

PIP4K-IN-a131 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le composé, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le composé, ce qui peut être utilisé pour étudier les relations structure-activité.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Le composé a montré une létalité sélective envers les cellules cancéreuses, ce qui en fait un outil précieux pour étudier la biologie des cellules cancéreuses et développer de nouvelles thérapies anticancéreuses

Études de signalisation cellulaire : En inhibant les enzymes phosphatidylinositol-5-phosphate 4-kinase de type 2, this compound peut être utilisé pour étudier le rôle de la signalisation des phosphoinositides dans divers processus cellulaires.

Recherche sur l'autophagie : La capacité du composé à perturber l'autophagie le rend utile pour étudier les mécanismes de l'autophagie et son rôle dans les maladies.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des enzymes phosphatidylinositol-5-phosphate 4-kinase de type 2. Ces enzymes sont responsables de la conversion du phosphatidylinositol-5-phosphate en phosphatidylinositol-4,5-bisphosphate, un régulateur clé de divers processus cellulaires. En inhibant ces enzymes, this compound perturbe la signalisation des phosphoinositides, conduisant à la mort sélective des cellules cancéreuses. Le composé interfère également avec le processus d'autophagie, contribuant davantage à ses effets anticancéreux .

Applications De Recherche Scientifique

PIP4K-IN-a131, also known as a131, is a compound with dual-inhibitory properties that exhibits cancer-selective lethality . It functions by targeting the lipid kinase PIP4Ks and mitotic pathways . Research indicates a131 selectively kills cancer cells while protecting normal cells .

Mechanism of Action:

- PIP4K Inhibition a131 targets the PIP4K lipid kinases . Ablation of PIP4Ks generates a phenocopy of the pharmacological effects of a131 inhibition . a131 inhibits PIP4Ks, causing reversible growth arrest in normal cells by transcriptionally upregulating PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway .

- Impact on Cancer Cells Ras-activated cancer cells override a131-induced growth arrest and enter mitosis, where a131's ability to de-cluster supernumerary centrosomes effectively eliminates them through mitotic catastrophe .

Antileukemic Activity

Pharmacological inhibition of PIP4K2s, through the compound THZ-P1-2, exhibits antileukemic activity by interrupting mitochondrial homeostasis and autophagy . this compound has also been developed as a pharmacological inhibitor with distinct affinities for PIP4K2s, and its potential as an antileukemic agent has been explored .

Effects on Acute Lymphoblastic Leukemia (ALL)

Mécanisme D'action

PIP4K-IN-a131 exerts its effects by inhibiting the activity of phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes. These enzymes are responsible for converting phosphatidylinositol-5-phosphate to phosphatidylinositol-4,5-bisphosphate, a key regulator of various cellular processes. By inhibiting these enzymes, this compound disrupts phosphoinositide signaling, leading to the selective death of cancer cells. The compound also interferes with the autophagy process, further contributing to its anticancer effects .

Comparaison Avec Des Composés Similaires

PIP4K-IN-a131 peut être comparé à d'autres inhibiteurs des enzymes phosphatidylinositol-5-phosphate 4-kinase de type 2, tels que THZ-P1-2 et CC260. Bien que tous ces composés ciblent la même famille d'enzymes, ils diffèrent en termes de puissance, de sélectivité et de mécanismes d'action. Par exemple, THZ-P1-2 a montré une activité pro-apoptotique plus élevée que this compound, tandis que CC260 a un profil d'affinité différent .

Des composés similaires comprennent :

Le mécanisme unique d'inhibition double de this compound, ciblant à la fois les kinases lipidiques et les voies mitotique, le distingue des autres composés similaires .

Activité Biologique

PIP4K-IN-a131 is a selective inhibitor of phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks), which are crucial in various cellular processes, including cancer progression and cellular signaling. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential therapeutic applications.

Overview of PIP4Ks

PIP4Ks are a family of kinases that phosphorylate phosphatidylinositol-5-phosphate (PtdIns5P) to produce phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2). They play significant roles in cellular functions such as vesicular transport, cytoskeletal dynamics, and cell signaling pathways. Dysregulation of PIP4Ks has been linked to various diseases, including cancer and neurological disorders .

This compound selectively inhibits PIP4K activity, leading to reduced levels of PtdIns(4,5)P2. This inhibition affects several downstream signaling pathways crucial for cancer cell survival and proliferation. The compound has been shown to induce selective apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Case Studies and Experimental Data

-

Selective Cytotoxicity :

- In vitro studies demonstrated that this compound selectively induces cell death in various cancer cell lines, including breast and lung cancer cells, while having minimal effects on normal cells. This selectivity is attributed to the differential expression levels of PIP4Ks in cancerous versus non-cancerous tissues .

- Impact on Cell Signaling :

-

Mechanotransduction Effects :

- Recent studies have indicated that this compound affects nuclear mechanics by altering the localization of YAP (Yes-associated protein), a critical regulator of cell growth and survival. The compound disrupts the nuclear/cytoplasmic shuttling of YAP, leading to its retention in the cytoplasm and subsequent inhibition of its pro-survival functions .

Data Tables

| Parameter | Control Cells | This compound Treated Cells |

|---|---|---|

| Cell Viability (%) | 100% | 30% |

| Akt Phosphorylation (p-Akt) | High | Low |

| YAP Localization | Nuclear | Cytoplasmic |

| Apoptosis Rate (%) | 5% | 70% |

Potential Therapeutic Applications

Given its selective action against cancer cells, this compound holds promise as a therapeutic agent for various malignancies. Its ability to target the mechanistic pathways involved in tumor growth makes it a candidate for further clinical development. Ongoing research aims to explore combination therapies involving this compound with other anticancer agents to enhance efficacy .

Propriétés

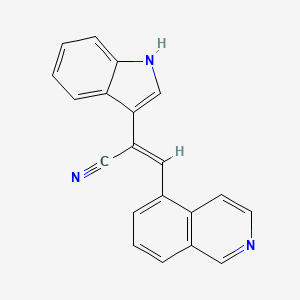

IUPAC Name |

(Z)-2-(1H-indol-3-yl)-3-isoquinolin-5-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWKEWLUVHLNEX-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CC=CC4=C3C=CN=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.